tert-Butylbicyclophosphorothionate

Overview

Description

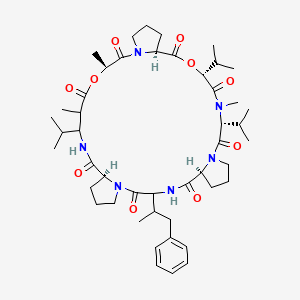

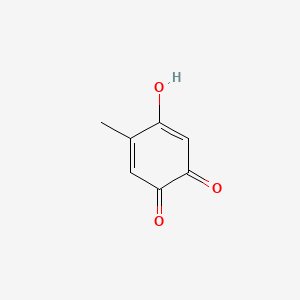

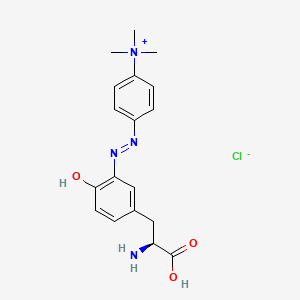

Tert-Butylbicyclophosphorothionate, also known as TBPS, is a bicyclic phosphate convulsant . It is an extremely potent GABA receptor antagonist . The empirical formula is C8H15O3PS and the molecular weight is 222.24 .

Molecular Structure Analysis

The molecular structure of TBPS is represented by the SMILES stringCC(C)(C)[C@@]12COP(=S)(OC1)OC2 . The InChI key is VTBHBNXGFPTBJL-KRDXSZEZSA-N . Physical And Chemical Properties Analysis

TBPS is a solid substance . It is soluble in DMSO and ethanol, and slightly soluble in water . Its aqueous solubility may be enhanced by the use of non-ionic detergents (Brij, TWEEN) or 2-hydroxypropyl-β-cyclodextrin . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Neuropharmacological Research

TBPS: (tert-Butylbicyclophosphorothionate) is extensively used in neuropharmacological research due to its role as a potent GABA receptor antagonist . It helps in understanding the functioning of GABA receptors, which are pivotal in mediating inhibitory neurotransmission in the brain. This application is crucial for developing therapeutic agents for neurological disorders such as epilepsy, anxiety, and insomnia.

Molecular Biology

In molecular biology, TBPS binding assays are employed to study the expression of GABA receptors in various animal models . This aids in exploring the genetic factors that influence receptor expression and function, which can have implications for understanding genetic predispositions to neurological conditions.

Toxicology

TBPS: serves as a model compound in toxicological studies due to its convulsant properties . Research involving TBPS can provide insights into the mechanisms of neurotoxicity and help in the development of antidotes for organophosphate poisoning.

Developmental Neuroscience

The kinetics of TBPS binding in the cerebral cortex of newborn and adult rats has been studied to understand the developmental changes in GABA receptor function . This research can inform strategies for treating pediatric neurological disorders.

Psychopharmacology

In psychopharmacology, the influence of various pharmacological agents on TBPS binding is investigated to decipher the interaction between different drugs and GABA receptors . This is important for the development of new psychiatric medications with fewer side effects.

Drug Mechanism Studies

TBPS: is used in the study of the mechanism of action of drugs, particularly those targeting the central nervous system . By understanding how drugs affect TBPS binding, researchers can design more effective and targeted therapeutic agents.

Neurochemistry

Studies involving TBPS also contribute to the field of neurochemistry, where it is used to investigate the biochemical pathways involved in GABAergic neurotransmission . This research is fundamental to the discovery of new neurochemical markers for various brain disorders.

Pharmacogenetics

Finally, TBPS plays a role in pharmacogenetics by helping to identify how genetic variations affect individual responses to drugs that target GABA receptors . This can lead to more personalized medicine approaches for treating neurological and psychiatric conditions.

Mechanism of Action

Target of Action

Tert-Butylbicyclophosphorothionate (TBPS) primarily targets the GABA/benzodiazepine receptor complex . This complex plays a crucial role in the transmission of inhibitory signals in the nervous system through the neurotransmitter gamma-aminobutyric acid (GABA).

Mode of Action

TBPS binds with high affinity and specificity to a chloride channel modulatory site of the GABA/benzodiazepine receptor complex . This interaction influences the activity of the receptor complex, altering its response to GABA and potentially leading to changes in neural signaling.

Biochemical Pathways

The primary biochemical pathway affected by TBPS is the GABAergic pathway . By interacting with the GABA/benzodiazepine receptor complex, TBPS can influence the flow of chloride ions across the cell membrane, which in turn modulates the excitability of neurons. This can have downstream effects on various neural processes, potentially contributing to the compound’s convulsant activity .

Pharmacokinetics

Given its potent activity and its ability to influence neural signaling, it is likely that tbps can cross the blood-brain barrier and reach its target sites in the central nervous system .

Result of Action

The binding of TBPS to the GABA/benzodiazepine receptor complex can lead to changes in neural signaling, potentially resulting in convulsant activity . This means that TBPS could cause seizures or other disruptions in normal neural activity.

Safety and Hazards

properties

IUPAC Name |

4-tert-butyl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O3PS/c1-7(2,3)8-4-9-12(13,10-5-8)11-6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBHBNXGFPTBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C12COP(=S)(OC1)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058464 | |

| Record name | tert-Butyl bicyclo[2 2 2]phosphorothionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butylbicyclophosphorothionate | |

CAS RN |

70636-86-1 | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(1,1-dimethylethyl)-, 1-sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70636-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylbicyclophosphorothionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070636861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl bicyclo[2 2 2]phosphorothionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde](/img/structure/B1220926.png)

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1220938.png)